N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide: is a chemical compound characterized by its bromine and trifluoroacetamide functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobutanoic acid and trifluoroacetamide.
Reaction Steps:
The carboxylic acid group of 4-bromobutanoic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.
The acid chloride is then reacted with trifluoroacetamide in the presence of a base such as triethylamine to form the target compound.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring proper control of reaction conditions such as temperature, pressure, and stoichiometry.
Safety Measures: Industrial production involves stringent safety measures to handle reactive chemicals and byproducts.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate; conditions include mild heating.
Reduction: Reagents like lithium aluminum hydride; conditions include anhydrous ether.
Substitution: Reagents like sodium iodide in acetone; conditions include refluxing.
Major Products Formed:
Oxidation: Bromate esters.
Reduction: 4-bromo-3-hydroxybutyl trifluoroacetamide.
Substitution: Various substituted trifluoroacetamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, interfering with their catalytic activity.
Binding Affinity: The trifluoroacetamide group enhances binding affinity to target proteins.
Pathways Involved:
Signal Transduction: Inhibition of signaling pathways that are crucial for cellular processes.
Metabolic Pathways: Interference with metabolic enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
N-(4-bromo-3-oxobutyl)-N-methylcarbamate: Similar structure but with a methyl group instead of trifluoroacetamide.
N-(4-bromo-3-oxobutyl)carbamate: Similar structure but without the trifluoro group.
Uniqueness:
The presence of the trifluoroacetamide group in N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide provides unique chemical properties, such as increased stability and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF3NO2/c7-3-4(12)1-2-11-5(13)6(8,9)10/h1-3H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITACOZPCVCHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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